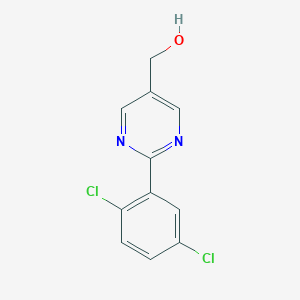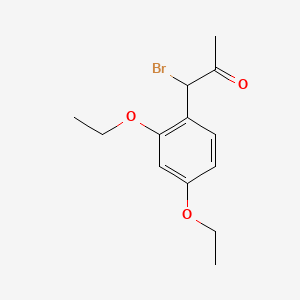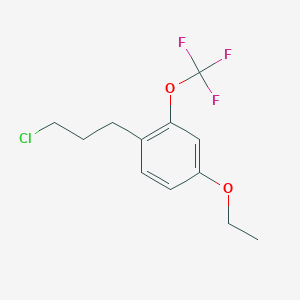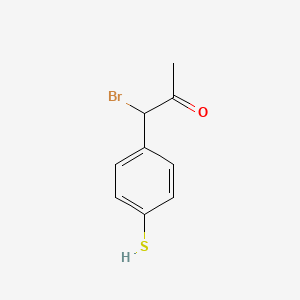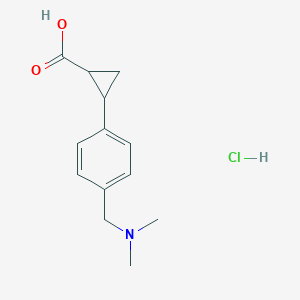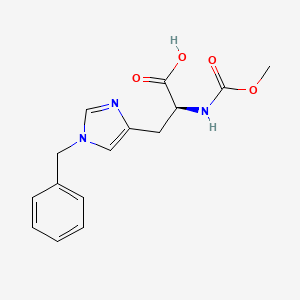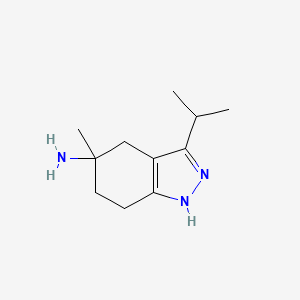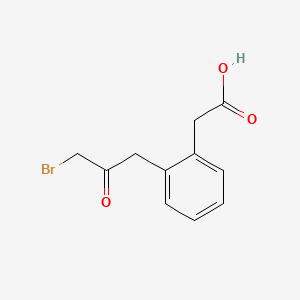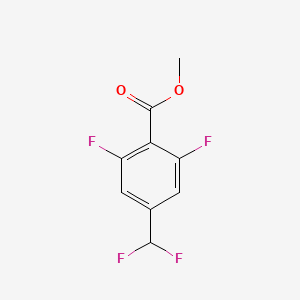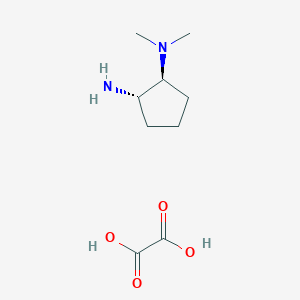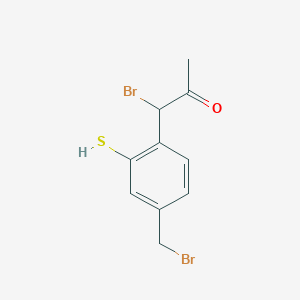
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one is an organic compound that contains bromine, sulfur, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-methyl-2-mercaptophenyl)propan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate, sodium alkoxide, or primary amines in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the mercapto group is oxidized to form sulfoxides or sulfones, which can further react with other compounds.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the mercapto and ketone groups.
1-Bromo-4-methylbenzene: Contains a bromine atom on a benzene ring but lacks the additional functional groups.
2-Bromo-1-phenylethanone: Contains a bromine atom and a ketone group but lacks the mercapto group.
Uniqueness
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and mercapto groups along with a ketone functional group
Properties
Molecular Formula |
C10H10Br2OS |
|---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-1-[4-(bromomethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-3-2-7(5-11)4-9(8)14/h2-4,10,14H,5H2,1H3 |
InChI Key |
PDBKADSZGYNSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)CBr)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


